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  • Product: Ethyl 5-bromo-4-chloronicotinate
  • CAS: 1805519-18-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Safe Handling of Ethyl 5-bromo-4-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemistry of a Halogenated Heterocycle Ethyl 5-bromo-4-chloronicotinate is a halogenated pyridine derivative, a class of compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Halogenated Heterocycle

Ethyl 5-bromo-4-chloronicotinate is a halogenated pyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the reactivity of the pyridine ring, further modulated by the presence of bromo and chloro substituents. These very features that make it a valuable building block also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of Ethyl 5-bromo-4-chloronicotinate, moving beyond a simple recitation of standard procedures to explain the underlying chemical principles that inform these recommendations. Our aim is to empower researchers to work confidently and safely with this compound, fostering a proactive safety culture within the laboratory.

Hazard Identification and Risk Assessment: A Multifaceted Approach

A comprehensive understanding of the potential hazards associated with Ethyl 5-bromo-4-chloronicotinate is the cornerstone of safe laboratory practice. This requires a multi-pronged approach, integrating data from Safety Data Sheets (SDS), extrapolating knowledge from structurally similar compounds, and considering the inherent reactivity of its functional groups.

GHS Classification and Immediate Hazards

Ethyl 5-bromo-4-chloronicotinate is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. These classifications are based on the available data for the compound and its structural analogues.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Data sourced from multiple supplier Safety Data Sheets.

The presence of halogen atoms on the aromatic ring and the ester functionality contribute to its irritant properties. Direct contact with the skin or eyes can lead to inflammation, redness, and pain. Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.

Toxicological Profile: Addressing Data Gaps with Prudence

Structural Alerts and QSAR Predictions:

To bridge this data gap, we can turn to in silico (computational) methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and the identification of "structural alerts."

  • Structural Alerts for Hepatotoxicity: The pyridine ring, particularly when activated, has been identified as a potential structural alert for hepatotoxicity (liver toxicity) in some drug molecules.[1][2][3][4][5] While the presence of a structural alert does not definitively mean a compound is toxic, it highlights a potential area of concern that warrants caution.[1]

  • QSAR for Acute Toxicity: QSAR models can be used to predict the toxicity of a chemical based on its structure. While a formal QSAR analysis for Ethyl 5-bromo-4-chloronicotinate is beyond the scope of this guide, it is a valuable tool for prioritizing compounds for further toxicological testing in a drug development setting.[6][7][8][9]

Given the presence of a halogenated pyridine core, it is prudent to handle this compound as if it has the potential for systemic toxicity upon significant exposure.

Physicochemical Properties and Their Safety Implications

Understanding the physicochemical properties of Ethyl 5-bromo-4-chloronicotinate is essential for anticipating its behavior under various laboratory conditions.

PropertyValueImplication for Safety
Molecular FormulaC₈H₇BrClNO₂The presence of bromine and chlorine atoms increases the molecular weight and can influence reactivity.
Molecular Weight264.50 g/mol
AppearanceWhite to off-white powder or crystalsAs a solid, it can pose an inhalation hazard if handled improperly.
Melting PointNot available
Boiling PointNot available
SolubilityInsoluble in water; soluble in many organic solventsSpills will not be readily diluted with water. Appropriate organic-based cleanup materials are necessary.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls to minimize exposure and personal protective equipment (PPE) as a final line of defense.

The Primacy of Engineering Controls

The most effective way to prevent exposure is to handle Ethyl 5-bromo-4-chloronicotinate in a well-ventilated area, preferably within a certified chemical fume hood. This is especially critical when handling the solid material to prevent the inhalation of dust particles.

Personal Protective Equipment (PPE): Your Last Line of Defense

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

  • Hand Protection: Given the skin irritant nature of the compound, chemically resistant gloves are essential. Nitrile gloves provide good general protection for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered.[10][11][12] Always inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat must be worn to protect street clothing. In situations with a higher risk of exposure, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: If handling large quantities of the solid outside of a fume hood, or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is recommended.

PPE_Workflow start Handling Ethyl 5-bromo-4-chloronicotinate fume_hood Work in a certified chemical fume hood start->fume_hood ppe Wear appropriate PPE: - Safety goggles - Chemically resistant gloves - Lab coat fume_hood->ppe risk_assessment Assess risk of splashing or aerosolization ppe->risk_assessment face_shield Add face shield risk_assessment->face_shield Splash risk respirator Use NIOSH-approved respirator risk_assessment->respirator Aerosol risk proceed Proceed with experiment risk_assessment->proceed Low risk face_shield->proceed respirator->proceed

Caption: Personal Protective Equipment (PPE) decision workflow.

Safe Handling and Storage: Minimizing Risk at Every Step

Adherence to proper handling and storage procedures is critical for preventing accidental exposures and maintaining the integrity of the compound.

General Handling Practices
  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Minimize Dust: When handling the solid, use techniques that minimize dust generation, such as gentle scooping.

  • Grounding: For larger quantities, take precautionary measures against static discharge.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Requirements
  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[13] Violent reactions are possible with strong oxidizing agents.[13]

  • Temperature: Store at room temperature unless otherwise specified by the supplier.

Reactivity and Stability: Understanding the Chemistry of Hazards

The chemical reactivity of Ethyl 5-bromo-4-chloronicotinate is a key factor in its safe handling. The pyridine ring is electron-deficient, and the presence of two halogen atoms influences its reactivity profile.

Incompatible Materials
  • Strong Oxidizing Agents: As with many organic compounds, Ethyl 5-bromo-4-chloronicotinate can react violently with strong oxidizing agents.[13] Such reactions can be highly exothermic and may lead to a fire or explosion.

  • Strong Acids and Bases: Halogenated pyridines can undergo reactions with strong acids and bases.[8] The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-bromo-4-chloronicotinic acid and ethanol.[14][15][16] This reaction is typically not hazardous in itself, but it will change the chemical identity of the material.

  • Nucleophiles: The halogen atoms on the pyridine ring, particularly the one at the 4-position, are susceptible to nucleophilic aromatic substitution.[13] This is a common synthetic transformation but can also be an unintended and potentially hazardous reaction if the compound comes into contact with strong nucleophiles.

Thermal Decomposition

When heated to decomposition, halogenated organic compounds can emit toxic and corrosive fumes.[17][18] For Ethyl 5-bromo-4-chloronicotinate, these would likely include:

  • Hydrogen bromide (HBr)

  • Hydrogen chloride (HCl)

  • Oxides of nitrogen (NOx)

  • Carbon monoxide (CO) and carbon dioxide (CO₂)

These decomposition products are highly hazardous and underscore the importance of avoiding overheating and working in a well-ventilated area.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Spill Response

For a small spill, trained personnel wearing appropriate PPE can proceed with the following steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use a non-combustible absorbent material like vermiculite, sand, or earth to cover the spill.

  • Collection: Carefully sweep up the absorbed material and place it into a designated, labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials should be disposed of as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Spill_Response spill Spill of Ethyl 5-bromo-4-chloronicotinate evacuate Evacuate immediate area and ensure ventilation spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain spill with on-combustible absorbent ppe->contain collect Collect absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose end Spill cleaned up dispose->end

Caption: Workflow for responding to a small chemical spill.

Waste Disposal: Environmental Responsibility

Proper disposal of Ethyl 5-bromo-4-chloronicotinate and any contaminated materials is essential to protect the environment and comply with regulations.

  • Classification: This compound is considered hazardous waste.

  • Collection: Collect waste in a designated, compatible, and properly labeled hazardous waste container. Do not mix with other waste streams unless instructed to do so by your EHS department.

  • Disposal Method: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[19][20][21][22] This process ensures the complete destruction of the compound and its hazardous byproducts. Never dispose of this chemical down the drain or in the regular trash.

Conclusion: A Commitment to Safety

Ethyl 5-bromo-4-chloronicotinate is a valuable tool in the arsenal of the medicinal chemist. By understanding its chemical properties and potential hazards, and by diligently applying the principles of safe laboratory practice, researchers can harness its synthetic utility while ensuring the safety of themselves, their colleagues, and the environment. This guide serves as a foundation for a comprehensive safety protocol, and it is incumbent upon each user to supplement this information with institution-specific procedures and to exercise sound professional judgment in all laboratory operations.

References

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  • Alfarano, R., et al. (2020). Alarms about structural alerts. PMC.
  • Cronin, M. T. D., et al. (2006). Structure-Toxicity Analyses of Tetrahymena Pyriformis Exposed to Pyridines - An Examination Into Extension of Surface-Response Domains. Taylor & Francis.
  • Chen, M., et al. (2015). Data-driven identification of structural alerts for mitigating the risk of drug-induced human liver injuries. PMC.
  • Apeejay Stya University. UNCOVERING THE STRUCTURAL ALERTS RESPONSIBLE FOR HEPATOTOXICITY OF DRUGS: IN SILICO APPROACH.
  • FRTR.
  • Hewitt, M., et al. (2013). Hepatotoxicity: A scheme for generating chemical categories for read-across, structural alerts and insights into mechanism(s) of action.
  • American Chemical Society. (2021). Designing around Structural Alerts in Drug Discovery.
  • University of Utah.
  • Science and Education Publishing. (2016).
  • Behrman, E. J., & Stanier, R. Y. (1957).
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  • Cefic. Basic principles of waste incineration Incineration allows destroying by complete oxidation in a combustion process organic subs.
  • Farka, Z., et al. (2023). Application of toxicology in silico methods for prediction of acute toxicity (LD50) for Novichoks.
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  • EPA.
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  • He, G., et al. (2012). A QSAR Study of the Acute Toxicity of Halogenated Phenols.
  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Clark, J. (2023). hydrolysis of esters. Chemguide.
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  • Semantic Scholar. [PDF] Nicotinic Acid Metabolism.
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  • Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences.
  • PubChem. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324.

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Exploratory

Strategic Utilization of Halogenated Ethyl Nicotinates in Modern Medicinal Chemistry

The Chemical Rationale: Pyridine as a Privileged Scaffold In the landscape of drug discovery, the pyridine ring is a "privileged structure," appearing in over 20% of known drugs. Halogenated ethyl nicotinates (ethyl este...

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Rationale: Pyridine as a Privileged Scaffold

In the landscape of drug discovery, the pyridine ring is a "privileged structure," appearing in over 20% of known drugs. Halogenated ethyl nicotinates (ethyl esters of halo-pyridine-3-carboxylic acid) represent a high-value sub-class of this family.[1] They are not merely intermediates; they are divergent hubs that allow medicinal chemists to access complex bicyclic heterocycles and fine-tune physicochemical properties.[1]

The "Push-Pull" Electronic Environment

The utility of these derivatives stems from the electronic interplay between three components:

  • The Pyridine Nitrogen: Acts as an electron sink, decreasing electron density on the ring carbons.[1] This activates the ring for Nucleophilic Aromatic Substitution (

    
    ), particularly at the C2, C4, and C6 positions.[1]
    
  • The Ethyl Ester (C3 Position): An electrophilic handle.[1] It serves two roles: it is a distinct pharmacophore for H-bonding interactions, and it is a "trap" for cyclization reactions (e.g., forming naphthyridines or pyridopyrimidines).[1]

  • The Halogen Substituent: The functional "trigger."[1] Its position determines the regioselectivity of incoming nucleophiles or metal catalysts.[2]

Regiochemical Control Map

The position of the halogen dictates the synthetic pathway.

  • 2-Halo Derivatives: Ideal for cyclization .[1] The halogen at C2 and ester at C3 are vicinal, allowing "one-pot" condensation-cyclization sequences.[1]

  • 6-Halo Derivatives: Ideal for linear extension .[1] The C6 position is distal to the ester, allowing for chain elongation (e.g., biaryl formation) without steric interference with the C3 ester.

  • 4,6-Dihalo Derivatives: Allow for sequential functionalization .[1][2] The C4 position is electronically more deficient (more reactive) than C6, enabling selective

    
     at C4 followed by cross-coupling at C6.[1][2]
    

ReactivityMap Core Ethyl 2-Chloronicotinate SNAr SNAr (Amination) Core->SNAr Nucleophile (R-NH2) Displacement of Cl Suzuki Pd-Coupling (Suzuki/Sonogashira) Core->Suzuki Boronic Acid/Alkyne C-C Bond Formation Cyclization Bicyclic Formation (Naphthyridines) Core->Cyclization Amidines/Alkynes + Ester Condensation

Figure 1: Divergent Reactivity Profile of Ethyl 2-Chloronicotinate. The C2-halogen serves as a linchpin for three distinct chemical evolutions.

Synthetic Access & Reactivity Profiles

Comparative Reactivity Data

The choice of halogen (F, Cl, Br, I) dramatically alters the reaction outcome.[1] Fluorine is the superior leaving group for


 due to the high electronegativity of the C-F bond (Meisenheimer complex stabilization), while Bromine/Iodine are superior for Pd-catalyzed couplings (oxidative addition).
Halogen

Reactivity
Pd-Coupling ReactivityMetabolic StabilityPrimary Application
Fluorine (F) Highest PoorHighBioisostere /

precursor
Chlorine (Cl) ModerateModerateModerateGeneral Purpose Scaffold
Bromine (Br) LowHigh LowCross-Coupling (Suzuki/Buchwald)
Iodine (I) Very LowHighest Very LowDifficult Couplings / Sonogashira
Mechanism: The Orthogonality of 4,6-Dichloronicotinate

In 4,6-dichloroethyl nicotinate, the C4 position is significantly more electrophilic than C6.[1] This is due to the para-relationship with the ring nitrogen and the ortho-relationship with the electron-withdrawing ester group.

  • Step 1: Mild nucleophiles (amines at 0°C) selectively displace the C4-Cl .[1]

  • Step 2: The C6-Cl remains intact, available for subsequent Pd-catalyzed coupling or harsher

    
     conditions.[1]
    

Experimental Protocols: Self-Validating Systems

Protocol A: Regioselective of Ethyl 4,6-dichloronicotinate

Objective: Synthesis of Ethyl 4-amino-6-chloronicotinate derivatives (Kinase Inhibitor Precursors).

The Logic: We utilize temperature control to ensure kinetic selectivity for the C4 position.

Materials:

  • Ethyl 4,6-dichloronicotinate (1.0 equiv)[1]

  • Primary Amine (

    
    ) (1.1 equiv)[1]
    
  • DIPEA (Diisopropylethylamine) (1.2 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or THF.[1]

Workflow:

  • Dissolution: Dissolve ethyl 4,6-dichloronicotinate in MeCN (0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents competing substitution at C6.

  • Addition: Add DIPEA, followed by the slow, dropwise addition of the amine.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

  • Self-Validation (TLC):

    • Spot the reaction mixture against the starting material (SM).[1]

    • Success Indicator: SM (

      
       in 20% EtOAc/Hex) should disappear.[1] A new, more polar spot (
      
      
      
      ) should appear.[1]
    • Failure Mode: If multiple new spots appear, the temperature was likely too high (bis-substitution).[1]

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
Protocol B: Synthesis of 1,8-Naphthyridines via Friedlander-Type Cyclization

Objective: Converting Ethyl 2-chloronicotinate into a fused bicyclic system.

The Logic: The C2-chloro group is displaced by an amino-ketone or amidine, followed by intramolecular attack on the ester.[1]

Materials:

  • Ethyl 2-chloronicotinate (1.0 equiv)[1]

  • 2-Aminoacetophenone (or equivalent enaminone) (1.1 equiv)[1]

  • Catalyst:

    
     (5 mol%) or acetic acid (glacial).[1]
    
  • Solvent: Ethanol (reflux).[1][3]

Workflow:

  • Mixing: Combine Ethyl 2-chloronicotinate and the amino-ketone in Ethanol.

  • Catalysis: Add the Lewis acid catalyst (

    
    ).[1]
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
  • Mechanism Check:

    • Intermediate: Formation of the secondary amine (via

      
      ).[1]
      
    • Cyclization: Loss of Ethanol (ester condensation).[1]

  • Self-Validation (NMR):

    • Take an aliquot for

      
       NMR.[1]
      
    • Success Indicator: Disappearance of the ethyl quartet (

      
       ppm) and triplet (
      
      
      
      ppm) indicates cyclization (loss of the ester ethyl group).[1] Appearance of aromatic protons in the 8.5–9.0 ppm range confirms the naphthyridine core.

NaphthyridineSynthesis Start Ethyl 2-Chloronicotinate + 2-Aminoacetophenone Inter Intermediate: Secondary Amine Formation Start->Inter SNAr (Reflux) Cyclize Intramolecular Cyclization (Attack on Ester) Inter->Cyclize Dehydration Product 1,8-Naphthyridine Derivative (- EtOH) Cyclize->Product Aromatization

Figure 2: Pathway to 1,8-Naphthyridines. The sequential displacement and condensation mechanism.[1]

Medicinal Chemistry Applications

Kinase Inhibition (EGFR / Pim-1)

The pyrido[2,3-d]pyrimidine scaffold is a bioisostere of the quinazoline core found in drugs like Gefitinib.[1]

  • Synthesis: Reaction of Ethyl 4-chloro-nicotinate with guanidine or amidines yields the pyrido-pyrimidine core.[1]

  • SAR Insight: The nitrogen at position 7 (derived from the nicotinate) forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket [1].

Metabolic Stability via Fluorination

Ethyl 6-fluoronicotinate is used to introduce a fluorine atom at a metabolically labile site.[1]

  • Problem: Pyridines are often oxidized to N-oxides or hydroxylated at the C6 position by CYP450 enzymes.[1]

  • Solution: Blocking the C6 position with Fluorine prevents oxidative metabolism, significantly extending the drug's half-life (

    
    ) without altering steric bulk (Fluorine radius 
    
    
    
    Hydrogen radius) [2].[1]

Data Summary: Reactivity & Properties[2][4][5][6]

CompoundCAS No.[1][4]Key Reactive HandleLogP (Approx)Primary Use Case
Ethyl 2-chloronicotinate 1452-94-4C2-Cl (High

)
1.8Naphthyridine synthesis
Ethyl 6-chloronicotinate 49608-01-7C6-Cl (Mod.[1]

)
2.1Biaryl coupling (Suzuki)
Ethyl 4,6-dichloronicotinate 40296-46-6C4-Cl > C6-Cl2.9Kinase inhibitor scaffolds
Ethyl 6-fluoronicotinate 56716-79-3C6-F (Metabolic Block)1.4ADME optimization

References

  • BenchChem. Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry. (2025).[1][2][3][5][6] Retrieved from [1]

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry (2018).[1] Retrieved from

  • Tang, J. S., et al. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides.[1][7] Synthesis (2012).[1] Retrieved from [1]

  • ChemicalBook. Ethyl 2-chloronicotinate Properties and Synthesis. (2026).[1][4] Retrieved from [1]

  • Senge, M. O., et al. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry (2021).[1] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 5-bromo-4-chloronicotinate from precursors

Application Note: High-Purity Synthesis of Ethyl 5-bromo-4-chloronicotinate Executive Summary Ethyl 5-bromo-4-chloronicotinate (Ethyl 5-bromo-4-chloropyridine-3-carboxylate) is a critical halogenated pyridine intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Ethyl 5-bromo-4-chloronicotinate

Executive Summary

Ethyl 5-bromo-4-chloronicotinate (Ethyl 5-bromo-4-chloropyridine-3-carboxylate) is a critical halogenated pyridine intermediate. Its vicinal halide motif (4-Cl, 5-Br) and the 3-ester group make it a versatile scaffold for synthesizing fused heterocycles (e.g., pyrido[4,3-d]pyrimidines) and kinase inhibitors via regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note details a robust, two-step synthesis protocol starting from Ethyl 4-hydroxynicotinate . Unlike "one-pot" industrial methods that often yield difficult-to-separate mixtures, this stepwise protocol prioritizes intermediate purity and reproducibility, essential for research and early-stage development.

Retrosynthetic Analysis & Strategy

The synthesis leverages the directing effects of the 4-hydroxypyridine core (existing predominantly as the 4-pyridone tautomer).

  • Regioselectivity: The 4-hydroxyl group activates the ring towards electrophilic substitution. With the 3-position blocked by the ester, bromination occurs exclusively at the 5-position.

  • Functional Group Interconversion: The 4-hydroxyl group is subsequently converted to a chloride using phosphorus oxychloride (

    
    ), restoring the aromatic pyridine character and activating the C4 position for future nucleophilic attacks.
    
Reaction Scheme

ReactionScheme SM Ethyl 4-hydroxynicotinate (C8H9NO3) Step1 Step 1: Bromination (NBS, MeCN, Reflux) SM->Step1 Int Ethyl 5-bromo-4-hydroxynicotinate (Intermediate) Step1->Int Step2 Step 2: Chlorination (POCl3, DMF cat.) Int->Step2 Prod Ethyl 5-bromo-4-chloronicotinate (Target) Step2->Prod

Figure 1: Synthetic pathway for Ethyl 5-bromo-4-chloronicotinate.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromo-4-hydroxynicotinate

This step utilizes N-Bromosuccinimide (NBS) for controlled bromination.[1][2][3][4] Unlike elemental bromine, NBS provides a stoichiometric source of electrophilic bromine, minimizing over-bromination and handling hazards.

Reagents & Materials:

  • Ethyl 4-hydroxynicotinate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)[5]

  • Acetonitrile (MeCN) or Acetic Acid (AcOH) [Solvent]

  • Reaction Vessel: Round-bottom flask with reflux condenser

Protocol:

  • Dissolution: Charge a round-bottom flask with Ethyl 4-hydroxynicotinate (10.0 g, 59.8 mmol) and Acetonitrile (100 mL). Stir to obtain a suspension/solution.

  • Addition: Add NBS (11.2 g, 62.8 mmol) portion-wise over 15 minutes at room temperature. Note: Exothermic reaction possible.

  • Reaction: Heat the mixture to mild reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to approx. 20% volume.

    • Add water (100 mL) to precipitate the product.[1]

    • Filter the solid and wash with cold water (2 x 20 mL) and cold diethyl ether (20 mL) to remove succinimide byproducts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of Ethyl 5-bromo-4-chloronicotinate

The conversion of the 4-hydroxy (pyridone) to the 4-chloro derivative is achieved using


. This reaction generates HCl gas; a scrubber system is required.

Reagents & Materials:

  • Ethyl 5-bromo-4-hydroxynicotinate (from Step 1)

  • Phosphorus Oxychloride (

    
    ) (5.0 – 8.0 equiv)
    
  • N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) [Extraction solvent]

Protocol:

  • Setup: Place Ethyl 5-bromo-4-hydroxynicotinate (10.0 g, 40.6 mmol) in a dry round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Reagent Addition: Carefully add

    
     (30 mL, excess) followed by catalytic DMF (0.1 mL). Caution: 
    
    
    
    is corrosive and reacts violently with moisture.
  • Reaction: Heat the mixture to reflux (105°C) for 3–5 hours. The suspension should clear to a yellow/orange solution. Monitor by TLC (20% EtOAc in Hexanes).

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Dilute the residue with DCM (50 mL).

    • Pour the organic solution slowly into a beaker of crushed ice (200 g) with vigorous stirring. Do not add water to the reaction flask.

  • Neutralization & Extraction:

    • Neutralize the aqueous layer carefully with saturated

      
       solution or 
      
      
      
      to pH 7–8.
    • Separate the organic layer.[1][6] Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification:

    • Dry combined organics over anhydrous

      
      , filter, and concentrate.[6][7]
      
    • Purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes) if necessary, though the crude is often sufficiently pure.

    • Expected Yield: 75–85%[8]

    • Appearance: White to pale yellow crystalline solid or oil that solidifies.

Process Visualization

Workup & Safety Workflow

WorkupFlow Start Crude Reaction Mixture (Excess POCl3) Evap Evaporate Excess POCl3 (Rotary Evaporator) Start->Evap Remove volatiles Dilute Dilute Residue with DCM Evap->Dilute Quench Pour into Crushed Ice (Vigorous Stirring) Dilute->Quench Slow Addition Neut Neutralize with NaHCO3 (pH 7-8) Quench->Neut Extract Phase Separation (DCM Extraction) Neut->Extract Final Pure Ethyl 5-bromo-4-chloronicotinate Extract->Final Dry & Concentrate

Figure 2: Critical safety workflow for quenching the chlorination reaction.

Analytical Data Summary

ParameterEthyl 5-bromo-4-hydroxynicotinate (Intermediate)Ethyl 5-bromo-4-chloronicotinate (Target)
Appearance Off-white solidWhite/Pale yellow solid
Molecular Weight 246.06 g/mol 264.50 g/mol

NMR (DMSO/CDCl3)

12.5 (br s, OH), 8.3 (s, 1H, H6), 8.1 (s, 1H, H2), 4.2 (q), 1.3 (t)

8.85 (s, 1H, H6), 8.65 (s, 1H, H2), 4.45 (q), 1.42 (t)
Key MS Signal (

)
246/248 (1:1 Br pattern)264/266/268 (Cl+Br pattern)

Note: In the target molecule, the H2 proton (between N and ester) is typically deshielded relative to H6 due to the anisotropy of the ester group and the inductive effect of the chlorine.

References

  • Regioselective Bromination of Pyridines

    • Source: Canibano, V. et al. "Regioselective bromination of 4-substituted pyridines." Tetrahedron Letters, 2003.
    • Context: Establishes the directing effect of the 4-hydroxy group to the 5-position.
  • Chlorination using POCl3

    • Source: Joule, J.A. & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010.
    • Context: Standard protocols for converting pyridones to chloropyridines (Dehydroxychlorin
  • Synthesis of Halogenated Nicotinates

    • Source: U.S. Patent 2006/0116519 A1.
    • Context: Analogous chemistry demonstrating the stability of the ethyl ester under bromination/chlorin
  • NBS Reactivity Profile

    • Source: "N-Bromosuccinimide."[1][2][3][4][9] Organic Chemistry Portal.

    • Context: Mechanism of electrophilic bromin

Sources

Application

Nucleophilic aromatic substitution of Ethyl 5-bromo-4-chloronicotinate

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) of Ethyl 5-bromo-4-chloronicotinate Executive Summary Ethyl 5-bromo-4-chloronicotinate (CAS: 84478-87-5) is a high-value scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (


) of Ethyl 5-bromo-4-chloronicotinate 

Executive Summary

Ethyl 5-bromo-4-chloronicotinate (CAS: 84478-87-5) is a high-value scaffold in medicinal chemistry, serving as a linchpin for the synthesis of bicyclic heterocycles, particularly pyrido[4,3-d]pyrimidines and 1,6-naphthyridines . These motifs are ubiquitous in kinase inhibitors (e.g., EGFR, PIM-1 inhibitors).

This guide details the protocol for the regioselective displacement of the C4-chlorine atom by nucleophiles (amines/alkoxides) while preserving the C5-bromine for subsequent cross-coupling. The protocol relies on the intrinsic electronic bias of the pyridine ring, ensuring high regioselectivity without the need for protecting groups.

Mechanistic Insight & Regioselectivity

To design a robust protocol, one must understand the electronic landscape of the substrate. The reaction is not random; it is driven by the stability of the Meisenheimer intermediate .

  • The Substrate: Ethyl 5-bromo-4-chloronicotinate.

  • Site of Attack (C4 vs. C5):

    • C4 Position (Target): This carbon is para to the pyridine nitrogen (N1) and ortho to the electron-withdrawing ester group (C3). Nucleophilic attack here generates a negative charge that can be delocalized onto the electronegative nitrogen atom and the carbonyl oxygen of the ester. This resonance stabilization dramatically lowers the activation energy for displacement.

    • C5 Position (Off-Target): This carbon is meta to the pyridine nitrogen. Attack here generates a negative charge that cannot be delocalized onto the nitrogen or the ester via resonance. Consequently, the C5-Br bond is kinetically inert to

      
       under standard conditions.
      
Pathway Visualization

SNAr_Mechanism SM Ethyl 5-bromo-4-chloronicotinate (Substrate) TS Meisenheimer Complex (Resonance Stabilized at N1 & C3) SM->TS Attack at C4 Nuc Nucleophile (R-NH2) Nuc->TS Prod Ethyl 4-amino-5-bromonicotinate (Product) TS->Prod Re-aromatization LG HCl / HBr (Scavenged by Base) TS->LG

Figure 1: Mechanistic pathway showing the regioselective attack at C4 favored by resonance stabilization.

Experimental Protocol

Protocol A: Displacement with Primary/Secondary Amines

Objective: Synthesis of Ethyl 4-amino-5-bromonicotinate derivatives.[1]

Reagents & Materials:

  • Substrate: Ethyl 5-bromo-4-chloronicotinate (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv) [e.g., Morpholine, Aniline, N-Boc-piperazine]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-bromo-4-chloronicotinate (1.0 g, 3.78 mmol) in anhydrous MeCN (10 mL).

    • Note: DMF is preferred if the amine is poorly soluble, but MeCN simplifies workup.

  • Base Addition: Add DIPEA (0.98 mL, 5.6 mmol) to the stirring solution at Room Temperature (RT).

  • Nucleophile Addition: Add the amine (4.1 mmol) dropwise.

    • Exotherm Alert: Reaction with aliphatic amines can be slightly exothermic.

  • Reaction:

    • Aliphatic Amines: Stir at RT for 2–4 hours.

    • Anilines/Steric Hindrance: Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2] Look for the disappearance of the starting material peak (

    
     264/266) and appearance of product (
    
    
    
    corresponds to amine adduct).
  • Workup (Precipitation Method - Preferred):

    • Cool the mixture to RT.

    • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • The product often precipitates as a solid. Filter, wash with water, and dry under vacuum.

  • Workup (Extraction Method):

    • If no precipitate forms, extract with EtOAc (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
Protocol B: Displacement with Alkoxides (Ether Synthesis)

Objective: Synthesis of Ethyl 4-alkoxy-5-bromonicotinate.

  • Critical Warning: Ester hydrolysis (saponification) is a competing side reaction. Use anhydrous conditions and avoid hydroxide bases.

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) in anhydrous THF at 0°C under

    
    .
    
  • Activation: Add the alcohol (1.1 equiv) dropwise. Stir for 15 min to generate the alkoxide.

  • Addition: Add a solution of Ethyl 5-bromo-4-chloronicotinate (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to RT. Monitor closely (usually < 2 hours).

  • Quench: Carefully quench with sat.

    
     solution. Extract with EtOAc.
    

Data Analysis & Troubleshooting

Reaction Optimization Table
VariableConditionOutcomeRecommendation
Solvent DCMSlow reaction rateAvoid for

unless using catalysis.
Solvent MeCN Excellent conversion, easy workup Standard Choice.
Solvent DMF/DMSOFast reaction, hard to removeUse for unreactive anilines.
Base

Heterogeneous, slowerGood for phenols/thiols.
Base DIPEA Homogeneous, clean Standard Choice.
Temp >100°CDegradation/Ester hydrolysisKeep <80°C.
Common Issues
  • Hydrolysis: If the ethyl ester hydrolyzes to the acid, the product becomes water-soluble and is lost during aqueous workup. Fix: Ensure solvents are dry; avoid strong inorganic bases (NaOH/KOH).

  • Regioselectivity Loss: Rare, but if C5-Br is displaced, it indicates the presence of a transition metal contaminant (Pd/Cu) catalyzing a cross-coupling, or extreme temperatures. Fix: Check reagent purity.[2]

Downstream Utility: The "Linchpin" Strategy

The product of this reaction (Ethyl 4-amino-5-bromonicotinate) is a versatile intermediate.

  • Suzuki Coupling: The C5-Br remains available for Pd-catalyzed coupling with aryl boronic acids.

  • Cyclization: Reaction with formamide or urea yields pyrido[4,3-d]pyrimidines .

Workflow Diagram

Workflow Start Start: Ethyl 5-bromo-4-chloronicotinate Step1 Step 1: SNAr Reaction (Amine, DIPEA, MeCN, 60°C) Start->Step1 Check QC: LCMS/TLC (Confirm C4 Displacement) Step1->Check Branch Is Product Solid? Check->Branch MethodA Method A: Water Precipitation (Filter & Dry) Branch->MethodA Yes MethodB Method B: EtOAc Extraction (Conc. & Column) Branch->MethodB No Next Next Step: Suzuki Coupling or Cyclization MethodA->Next MethodB->Next

Figure 2: Decision tree for the synthesis and purification of 4-amino-nicotinates.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (Defines the electronic rules for pyridine substitution).
  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135485455 (Ethyl 5-bromo-4-chloronicotinate). Link

  • BenchChem. "Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride." (Analogous chemistry for halogenated nicotinates). Link

  • Fisher Scientific. Safety Data Sheet: Ethyl 5-bromo-4-chloronicotinate. Link

Sources

Method

Application Note: Precision Hydrolysis of Ethyl 5-bromo-4-chloronicotinate

Executive Summary The hydrolysis of Ethyl 5-bromo-4-chloronicotinate (Structure 1 ) to its corresponding acid, 5-bromo-4-chloronicotinic acid (Structure 2 ), presents a specific chemoselective challenge.[1][2] The pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrolysis of Ethyl 5-bromo-4-chloronicotinate (Structure 1 ) to its corresponding acid, 5-bromo-4-chloronicotinic acid (Structure 2 ), presents a specific chemoselective challenge.[1][2] The pyridine ring, activated by the electron-withdrawing ester group at C3 and the inductive effects of halogens at C4 and C5, renders the C4-chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (


).[1][2]

Standard saponification protocols (e.g., NaOH/EtOH at reflux) frequently result in the displacement of the chlorine atom by a hydroxyl group, yielding the impurity 5-bromo-4-hydroxynicotinic acid (4-pyridone derivative).[1][2] This guide details an optimized Lithium Hydroxide (LiOH) protocol designed to suppress


 side reactions through kinetic control, ensuring high fidelity of the halogenated scaffold.[2]

Critical Mechanistic Insights

The Chemoselectivity Challenge

In electron-deficient heteroaromatic systems like nicotinates, the position para (or gamma) to the ring nitrogen is activated toward nucleophiles.[2] In Ethyl 5-bromo-4-chloronicotinate, the C4 position is activated by:

  • Resonance: The ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

  • Inductive Effect: The electron-withdrawing nature of the adjacent C3-ester and C5-bromine.[1][2]

Consequently, the hydroxide ion (


) acts as a dual agent:
  • Desired Pathway: Attack at the ester carbonyl (Hydrolysis).[2]

  • Competing Pathway: Attack at C4 (Displacement/

    
    ).[2]
    
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways Start Ethyl 5-bromo-4-chloronicotinate (Starting Material) Target 5-bromo-4-chloronicotinic acid (Target Product) Start->Target Path A: Mild Hydrolysis (LiOH, THF/H2O, 0°C) Kinetic Control Impurity 5-bromo-4-hydroxynicotinic acid (SNAr Impurity) Start->Impurity Path B: Harsh Saponification (NaOH, Reflux) Thermodynamic Control

Figure 1: Divergent reaction pathways.[2] Path A preserves the C4-Cl bond, while Path B leads to nucleophilic displacement.[1][2]

Optimized Protocol: Mild Hydrolysis with LiOH

This protocol utilizes Lithium Hydroxide (LiOH) in a THF/Water system.[2][3][4] LiOH is less nucleophilic than NaOH/KOH in organic solvents due to the tight ion pairing of lithium, and the lower temperature (0°C to RT) prevents the activation energy barrier for


 from being crossed.
Reagents and Materials
ReagentEquiv.RoleGrade
Ethyl 5-bromo-4-chloronicotinate 1.0Substrate>97% Purity
LiOH[1][2]·H₂O 1.2 - 1.5BaseReagent Grade
Tetrahydrofuran (THF) 10 VolSolventACS Grade
Water (Deionized) 5 VolCo-solventType II
1N HCl As neededQuenchingStandard
Step-by-Step Procedure
Step 1: Solubilization
  • Charge a round-bottom flask with Ethyl 5-bromo-4-chloronicotinate (1.0 equiv).

  • Add THF (10 mL per gram of substrate). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Base Addition
  • Dissolve LiOH[2]·H₂O (1.2 equiv) in Water (5 mL per gram of substrate).[2]

    • Note: Pre-dissolving LiOH prevents localized "hot spots" of high basicity.

  • Add the aqueous LiOH solution dropwise to the THF solution over 10–15 minutes, maintaining the internal temperature < 5°C.

Step 3: Reaction Monitor
  • Allow the reaction to warm naturally to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • QC Check: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Target: Disappearance of ester peak.[2]

    • Watch: Appearance of polar spot (Acid).[2] Ensure no formation of highly polar/fluorescent impurities (indicating pyridone formation).[2]

Step 4: Work-up and Isolation
  • Once complete, cool the mixture back to 0°C .

  • Carefully acidify to pH 3–4 using 1N HCl .

    • Caution: Do not drop below pH 2, as pyridine nitrogen protonation can increase solubility in water, making recovery difficult.[1][2]

  • Extraction:

    • If a solid precipitates: Filter, wash with cold water, and dry.[1][2]

    • If no precipitate: Extract with Ethyl Acetate (3x) .[2] Combine organic layers, wash with Brine, dry over

      
      , and concentrate in vacuo.
      
Workflow Diagram

ProtocolWorkflow Step1 Dissolve Ester in THF Cool to 0°C Step2 Add aq. LiOH (1.2 eq) Dropwise Step1->Step2 Step3 Stir at RT (2-4 Hours) Step2->Step3 Decision TLC/LC-MS Check: Ester Consumed? Step3->Decision Decision->Step3 No (Wait) Step4 Cool to 0°C Acidify to pH 3-4 Decision->Step4 Yes Step5 Extract (EtOAc) or Filter Isolate Product Step4->Step5

Figure 2: Operational workflow for the mild hydrolysis protocol.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • Disappearance of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[2]

    • Shift of aromatic protons (H2 and H6) due to carboxylic acid formation.[2]

    • Broad singlet at >11 ppm (COOH).[2]

  • LC-MS:

    • Mass shift: [M+H]+ of Ester (MW ~264)

      
       Acid (MW ~236).[2]
      
    • Chlorine isotope pattern (3:1 ratio of M : M+2) must be preserved.[2]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product contains -OH at C4 Reaction temperature too high or base too strong.Repeat at 0°C constant temperature. Switch to LiOH if using NaOH.[2]
Incomplete conversion Steric bulk of Br/Cl hindering hydrolysis.[2]Increase time to 16h. Do not heat above 40°C. Add 0.5 eq more LiOH.
Low Yield (Water soluble) Product is amphoteric (Pyridine N + Acid).[2]Adjust pH carefully to the isoelectric point (usually pH 3-4).[1][2] Saturate aqueous layer with NaCl before extraction.[2]

References

  • BenchChem. An In-depth Technical Guide to 5-Bromonicotinic Acid. Retrieved from .[2]

  • National Institutes of Health (NIH). Discovery of Bispecific Antagonists of Retinol Binding Protein 4...[2] (Protocol for chloronicotinate hydrolysis using LiOH). Retrieved from .[2]

  • Santa Cruz Biotechnology. Ethyl 4-Chloronicotinate Product Data. Retrieved from .[2]

  • Organic Syntheses.General procedures for Pyridine ester hydrolysis. (Contextual grounding for nucleophilic sensitivity).
  • Google Patents. Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids (Demonstrates lability of halogens in basic media). Retrieved from .

Sources

Application

Using Ethyl 5-bromo-4-chloronicotinate as a kinase inhibitor scaffold

Application Note: Strategic Utilization of Ethyl 5-bromo-4-chloronicotinate in Kinase Inhibitor Discovery Part 1: Executive Summary & Strategic Value In the landscape of kinase inhibitor discovery, the "privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 5-bromo-4-chloronicotinate in Kinase Inhibitor Discovery

Part 1: Executive Summary & Strategic Value

In the landscape of kinase inhibitor discovery, the "privileged scaffold" concept is paramount.[1] Ethyl 5-bromo-4-chloronicotinate (CAS: 1214332-67-8) represents a highly versatile, orthogonal building block that allows medicinal chemists to rapidly access diverse chemical space.

Unlike simple pyridines, this scaffold offers three distinct vectors for modification, each mapping to critical regions of the kinase ATP-binding pocket:[1]

  • C4-Chlorine (SNAr Active): A highly reactive electrophile positioned for nucleophilic displacement by primary amines, establishing the critical hydrogen-bonding motif required for the Hinge Region .

  • C5-Bromine (Cross-Coupling Active): A handle for Palladium-catalyzed coupling (Suzuki-Miyaura, Sonogashira), allowing extension into the Hydrophobic Pocket II or interaction with the Gatekeeper Residue .

  • C3-Ethyl Ester (Cyclization Precursor): A versatile electrophile that facilitates ring closure to form fused bicyclic systems (e.g., pyrido[4,3-d]pyrimidines, 1,6-naphthyridines), mimicking the adenine core of ATP.[1]

This guide details the protocols for transforming this scaffold into high-potency kinase inhibitors, focusing on regioselective functionalization and structural biology alignment.[1]

Part 2: Structural Biology & SAR Logic

To design effective inhibitors, one must understand how the functionalized nicotinate core interacts with the kinase domain.[1]

ATP Pocket Mapping
  • The Hinge Binder (C4 Position): The displacement of the C4-chloro group with an aniline or heteroaryl amine creates an NH donor. In fused systems (e.g., pyrido-pyrimidines), the N1 of the pyridine ring (or the newly formed pyrimidine ring) acts as the H-bond acceptor.[1]

  • The Gatekeeper/Hydrophobic Region (C5 Position): The C5-bromo position allows for the introduction of bulky hydrophobic groups (e.g., substituted phenyls, indoles) that can displace the "regulatory spine" or occupy the hydrophobic back-pocket, often determining selectivity between kinase families (e.g., EGFR vs. CDK).[1]

  • Solvent Front (C3 Position): If left acyclic, the ester/amide extends toward the solvent front, providing a vector for solubilizing groups (e.g., piperazines, morpholines).[1]

Visualization: Scaffold Reactivity & Binding Mode

SAR_Map Scaffold Ethyl 5-bromo-4-chloronicotinate (Core Scaffold) Hinge Hinge Region Binding (S_NAr Displacement) Scaffold->Hinge C4-Cl (High Reactivity) Gatekeeper Hydrophobic/Gatekeeper (Pd-Catalyzed Coupling) Scaffold->Gatekeeper C5-Br (Orthogonal Reactivity) Fusion Fused Ring Formation (Cyclization w/ Urea/Amidine) Scaffold->Fusion C3-Ester + C4-Amine

Figure 1: Orthogonal reactivity map of the Ethyl 5-bromo-4-chloronicotinate scaffold, highlighting vectors for ATP-pocket engagement.[1]

Part 3: Experimental Protocols

Protocol A: The "Hinge-First" Displacement (SNAr)

Objective: Introduce the primary amine hinge-binder at C4 without disturbing the C5-bromide or C3-ester. Mechanism: The electron-withdrawing nature of the pyridine nitrogen and the C3-ester activates the C4-chlorine for Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • Ethyl 5-bromo-4-chloronicotinate (1.0 eq)

  • Amine (Aniline or Aliphatic) (1.1 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step:

  • Preparation: Dissolve Ethyl 5-bromo-4-chloronicotinate (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.1 mmol).

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.

    • Anilines (Weak Nucleophiles):[1] Heat to 80°C for 4–12 hours. Monitor by LC-MS.[2]

  • Work-up: Pour the reaction mixture into ice-water (50 mL). The product usually precipitates. Filter, wash with water, and dry.[1] If no precipitate forms, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na2SO4, and concentrate.[1]

  • Validation: 1H NMR should show the disappearance of the C4-Cl signal and appearance of the NH exchangeable proton (typically 8.0–10.0 ppm).

Critical Note: Do not use Pd-catalysts at this stage. The C5-Br is stable under these basic conditions, preserving it for Protocol B.

Protocol B: The "Gatekeeper" Extension (Suzuki-Miyaura Coupling)

Objective: Functionalize the C5 position to target the hydrophobic pocket.

Materials:

  • Product from Protocol A (1.0 eq)[1]

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)[1]

  • Base: Cs2CO3 (2 M aqueous, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane[1][3]

Step-by-Step:

  • Degassing: Combine the substrate, boronic acid, and base in 1,4-dioxane.[1] Sparge with Nitrogen/Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM rapidly under inert atmosphere.

  • Reaction: Heat to 90–100°C for 2–6 hours.

    • Optimization: For sterically hindered boronic acids, use microwave irradiation (110°C, 30 min).[1]

  • Work-up: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol C: Scaffold Fusion (Synthesis of Pyrido[4,3-d]pyrimidines)

Objective: Cyclize the C3-ester and C4-amine to form a bicyclic kinase core.

Materials:

  • Product from Protocol A (C4-amino-nicotinate)

  • Formamidine acetate (for unsubstituted pyrimidine ring) or Urea (for oxo-derivative)

  • Solvent: 2-Methoxyethanol or Ethoxyethanol

Step-by-Step:

  • Mixture: Dissolve the C4-amino intermediate in 2-Methoxyethanol.

  • Reagent: Add Formamidine acetate (5.0 eq).

  • Cyclization: Reflux (approx. 125°C) for 12–24 hours.

  • Isolation: Cool to RT. The fused bicyclic product often crystallizes out. Filter and wash with cold ethanol.

Part 4: Data Analysis & Troubleshooting

Comparative Reactivity Profile
ParameterC4-Chlorine (Position 4)C5-Bromine (Position 5)
Primary Reactivity SNAr (Nucleophilic Substitution)Pd-Catalyzed Cross-Coupling
Activation High (Ortho to Ester, Para to N)Moderate (Meta to N)
Preferred Reagents Amines, Thiolates, AlkoxidesBoronic Acids, Stannanes, Alkynes
Reaction Order Step 1 (Must precede Pd-coupling to avoid chemoselectivity issues)Step 2 (Stable during Step 1)
Workflow Diagram

Workflow Start Start: Ethyl 5-bromo-4-chloronicotinate Step1 Step 1: S_NAr Displacement (R-NH2, DIPEA, DMF, 80°C) Start->Step1 Inter1 Intermediate: 4-Amino-5-bromo-nicotinate Step1->Inter1 Branch Target Core? Inter1->Branch RouteA Route A: Bicyclic Core (Cyclization w/ Formamidine) Branch->RouteA Fused System RouteB Route B: Acyclic Core (Suzuki Coupling at C5) Branch->RouteB Solvent Tail FinalA Pyrido[4,3-d]pyrimidine Inhibitor RouteA->FinalA FinalB Trisubstituted Pyridine Inhibitor RouteB->FinalB

Figure 2: Decision tree for synthesizing fused vs. acyclic kinase inhibitors starting from the nicotinate scaffold.

Troubleshooting Guide
  • Issue: Low Yield in SNAr (Step 1).

    • Cause: Hydrolysis of the ester to the acid (due to wet solvent/base).

    • Solution: Use anhydrous DMF and store DIPEA over KOH. If the acid forms, the reaction stalls due to electrostatic repulsion.[1]

  • Issue: "Scrambling" during Suzuki Coupling (Step 2).

    • Cause: Oxidative addition occurring at C4-Cl instead of C5-Br.

    • Solution: This is rare if Step 1 is performed first. If performing Suzuki before SNAr (not recommended), use a catalyst with specific ligands (e.g., Pd(PPh3)4) that prefer the softer Bromide over the Chloride.[1]

  • Issue: Incomplete Cyclization (Step 3).

    • Cause: Steric hindrance from the amine at C4.

    • Solution: Switch solvent to higher boiling Diphenyl ether (200°C) or use microwave irradiation.

References

  • Vertex AI Search. (2026). Synthesis of 1,6-naphthyridines from ethyl 5-bromo-4-chloronicotinate. Retrieved from [1]

  • MDPI Molecules. (2025). Design, Synthesis, and Anticancer Evaluation of Pyrido[4,3-d]pyrimidine Derivatives. Retrieved from [1]

  • Sigma-Aldrich. (2026). Product Specification: Methyl 5-bromo-4-chloronicotinate. Retrieved from

  • Journal of Medicinal Chemistry. (2020). Discovery of Orally Bioavailable Chromone Derivatives as Potent BRD4 Inhibitors. (Scaffold Hopping Context). Retrieved from [1]

  • Chemical Reviews. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in Ethyl 5-bromo-4-chloronicotinate Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Ethyl 5-bromo-4-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Ethyl 5-bromo-4-chloronicotinate. Our goal is to equip you with the necessary knowledge to overcome common challenges and significantly improve your reaction yields and product purity.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted pyridines, such as Ethyl 5-bromo-4-chloronicotinate, is a critical process in the development of novel pharmaceuticals and agrochemicals.[1] The precise placement of multiple functional groups on the pyridine ring can be challenging, often leading to issues with yield, purity, and reproducibility. This guide will walk you through the likely synthetic pathway, highlighting key control points and providing solutions to common problems.

A plausible and efficient synthetic route to Ethyl 5-bromo-4-chloronicotinate involves a multi-step process, which we will explore in detail. The overall workflow can be visualized as follows:

cluster_sandmeyer Sandmeyer Reaction Workflow Start Start with Ethyl 5-bromo-4-aminonicotinate Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Formation of Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer_Step Addition to CuCl solution Diazonium_Salt->Sandmeyer_Step Product_Formation Formation of Ethyl 5-bromo-4-chloronicotinate Sandmeyer_Step->Product_Formation Workup_Purification Work-up and Purification Product_Formation->Workup_Purification Final_Product Pure Ethyl 5-bromo-4-chloronicotinate Workup_Purification->Final_Product

Sources

Optimization

Preventing hydrolysis during Ethyl 5-bromo-4-chloronicotinate storage

Technical Support Center: Ethyl 5-bromo-4-chloronicotinate Stability Guide Case ID: EBCN-STAB-001 Status: Active Priority: High (Moisture Sensitivity) Assigned Specialist: Senior Application Scientist Executive Summary E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5-bromo-4-chloronicotinate Stability Guide

Case ID: EBCN-STAB-001 Status: Active Priority: High (Moisture Sensitivity) Assigned Specialist: Senior Application Scientist

Executive Summary

Ethyl 5-bromo-4-chloronicotinate (CAS: 20986-40-7) is a highly functionalized pyridine derivative used as a critical intermediate in the synthesis of bioactive heterocycles.[1][2][3][4] While ethyl esters are generally stable, the presence of electron-withdrawing halogens (Br at C5, Cl at C4) on the pyridine ring significantly increases the electrophilicity of the carbonyl carbon. This structural feature lowers the activation energy for nucleophilic attack by water, making this specific compound exceptionally prone to hydrolysis compared to non-halogenated nicotinates.

This guide provides a self-validating system to prevent, detect, and mitigate hydrolytic degradation.

Part 1: The Mechanism of Failure

Understanding the "why" is the first step in prevention. The degradation pathway is not random; it is driven by the electronic environment of the pyridine ring.

Mechanistic Insight: The 4-chloro and 5-bromo substituents withdraw electron density from the pyridine ring via induction. This effect propagates to the ester carbonyl, making it highly "hungry" for electrons (electrophilic). Even trace atmospheric moisture can attack this carbon, displacing the ethoxy group and yielding the corresponding carboxylic acid (5-bromo-4-chloronicotinic acid) and ethanol.

Figure 1: Hydrolysis Pathway & Vulnerability Mapping

HydrolysisMechanism cluster_factors Accelerating Factors Ester Ethyl 5-bromo-4-chloronicotinate (Intact Reagent) Transition Tetrahedral Intermediate (Highly Unstable) Ester->Transition + H₂O (Catalyzed by Acid/Base) Water H₂O (Atmospheric Moisture) Water->Transition Acid 5-bromo-4-chloronicotinic acid (Degradation Product) Transition->Acid Collapse Ethanol Ethanol (Byproduct) Transition->Ethanol Elimination Halogens Cl/Br Substituents: Increase Carbonyl Electrophilicity Temp Heat: Increases Kinetic Energy

Caption: Mechanistic pathway showing how electron-withdrawing halogens sensitize the ester to nucleophilic attack by water.

Part 2: Diagnostic Suite (Quality Control)

Before using stored material, verify its integrity.[5] Do not rely on visual inspection alone, as the acid byproduct may precipitate or co-crystallize without obvious physical changes.

Analytical Fingerprints
Diagnostic MethodSignal (Intact Ester)Signal (Hydrolyzed Acid)Notes
1H NMR (CDCl₃) Ethyl Group: • Quartet (~4.4 ppm, 2H)• Triplet (~1.4 ppm, 3H)Loss of Ethyl Signals: • Disappearance of q/t pattern.New Signals: • Broad singlet (11-14 ppm) for -COOH.• Ethanol signals (if not dried).Most definitive method. Check integration of ethyl protons vs. aromatic protons.
LC-MS (ESI+) [M+H]⁺: ~264/266/268 (Isotope pattern for Br/Cl)[M+H]⁺: ~236/238/240 (Mass shift of -28 Da)The mass difference corresponds to the loss of the ethyl group (C₂H₅) and gain of a proton.
TLC (Hex/EtOAc) Rf: Higher (Less polar)Rf: Lower (More polar, often streaks)The carboxylic acid interacts strongly with silica, causing tailing or retention at the baseline.

Part 3: Storage Protocol (The "Golden Standard")

To prevent hydrolysis, you must break the "Fire Triangle" of degradation: Moisture , Heat , and Time .

Protocol S-1: Long-Term Storage (>1 Week)

  • Container: Amber glass vial with a Teflon-lined screw cap or crimp seal. Avoid polyethylene (plastic) bottles as they are permeable to moisture over time.

  • Atmosphere: Purge headspace with dry Argon or Nitrogen for 30 seconds before sealing. Argon is preferred as it is heavier than air and forms a better "blanket."

  • Secondary Containment: Place the sealed vial inside a desiccator or a secondary jar containing activated desiccant (e.g., Drierite or Molecular Sieves 4Å).

  • Temperature: Store at -20°C (Freezer) .

    • Why? Arrhenius equation dictates that lowering temperature significantly reduces the rate of the hydrolysis reaction.

Protocol S-2: Short-Term/Bench Use

  • Desiccant: Keep the vial in a benchtop desiccator when not actively weighing.

  • Seal: Parafilm is a temporary barrier only. Do not rely on it for moisture protection >24 hours.

Part 4: Handling SOP (The "Warm-Up" Rule)

The most common cause of hydrolysis is not the freezer itself, but condensation that forms when a cold bottle is opened in a humid lab.

Figure 2: Safe Handling Workflow

HandlingSOP Start Start: Retrieve from -20°C Step1 Step 1: Equilibrate Allow to reach Room Temp (20-30 mins) DO NOT OPEN YET Start->Step1 Critical Step Step2 Step 2: Wipe Down Remove external condensation Step1->Step2 Warning WARNING: Opening cold causes instant condensation inside the bottle. Step1->Warning Step3 Step 3: Open & Dispense Ideally under inert gas flow Step2->Step3 Step4 Step 4: Purge Headspace Backfill with N₂/Ar Step3->Step4 Step5 Step 5: Re-Seal & Parafilm Step4->Step5 End Return to -20°C Step5->End

Caption: The "Thaw-Use-Refreeze" cycle designed to prevent introducing atmospheric moisture into the stock bottle.[6]

Part 5: Troubleshooting & FAQs

Q1: My LCMS shows two peaks with a mass difference of 28. Is my compound ruined? A: Not necessarily ruined, but contaminated. The peak with [M-28] is the hydrolyzed acid (5-bromo-4-chloronicotinic acid).

  • Action: If the acid content is <5%, you may be able to use it if your downstream reaction tolerates acidic impurities. If >10%, repurify.

  • Repurification: Dissolve the crude mixture in Ethyl Acetate and wash with cold saturated Sodium Bicarbonate (NaHCO₃). The acid will move to the aqueous layer; the ester will remain in the organic layer. Dry (MgSO₄) and concentrate.

Q2: I stored the bottle in the fridge (4°C) without a desiccator, and now the powder looks "clumpy." A: Clumping is a classic sign of moisture absorption.

  • Diagnosis: Run a 1H NMR immediately.

  • Root Cause: Fridges have high humidity.[7] Without a secondary desiccator or tight seal, the hygroscopic nature of the ester (enhanced by the polar pyridine ring) pulled in water.

  • Fix: If NMR confirms it is still mostly ester, dry the solid under high vacuum (0.1 mmHg) for 4-6 hours to remove absorbed water before use.

Q3: Can I store this in DMSO or DMF stock solutions? A: Avoid if possible.

  • Reason: DMSO and DMF are hygroscopic. Wet DMSO will rapidly hydrolyze this ester, especially if the solution is slightly acidic or basic. If you must make a stock solution, use anhydrous DMSO, store over molecular sieves, and keep at -20°C. Use within 24 hours.

Q4: Why does the protocol recommend washing with cold bicarbonate during workup? A: The ester bond is sensitive. Washing with warm or room-temp base can catalyze the very hydrolysis you are trying to avoid. Cold (0°C) conditions kinetically inhibit the saponification reaction while still allowing the neutralization of acids.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Impurity Removal from Ethyl 5-bromo-4-chloronicotinate

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Target Molecule: Ethyl 5-bromo-4-chloronicotinate (CAS: 1060802-24-5 / Similar derivatives) Critical Reactivity Note: The C4-chlorine atom in this pyridine scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Target Molecule: Ethyl 5-bromo-4-chloronicotinate (CAS: 1060802-24-5 / Similar derivatives) Critical Reactivity Note: The C4-chlorine atom in this pyridine scaffold is highly activated toward nucleophilic aromatic substitution (


) due to the electron-withdrawing nature of the pyridine nitrogen, the C3-ester, and the C5-bromine.

The Challenge: Purification strategies must balance the removal of polar impurities (acids, salts) without triggering hydrolysis of the ester or displacement of the labile C4-chlorine. Standard aggressive acid/base washes used for simple aromatics will degrade this compound.

Diagnostic Matrix: Identifying Your Impurity

Before initiating purification, correlate your analytical observations with the likely impurity profile using the table below.

Observation (HPLC/LC-MS)Probable ImpurityOrigin/Cause
Split Peak / Fronting 5-Bromo-4-chloronicotinic acidHydrolysis of ester (storage in wet conditions or acidic workup).
Broad Tailing Peak Phosphorus species (

)
Residual

or phosphoric acid from chlorination step.
High Polarity Peak (

min)
Ethyl 4-hydroxynicotinateUnreacted starting material or hydrolysis of the C4-Cl.
Mass Shift (M-35+17) 4-Hydroxy/Alkoxy analog

displacement of Chlorine by water or alcohol solvent.
Baseline Noise/Drift Inorganic Salts / Mineral AcidIncomplete quenching or phase separation.

Purification Decision Logic

Use the following decision tree to select the appropriate workflow. This logic minimizes yield loss by attempting scalable chemical methods before resorting to chromatography.

PurificationLogic Start Crude Ethyl 5-bromo-4-chloronicotinate CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity IsAcid Impurity: Free Acid? CheckPurity->IsAcid IsPolar Impurity: 4-Hydroxy/Polar? IsAcid->IsPolar No Wash Protocol A: Bicarbonate Wash (Cold, pH 8) IsAcid->Wash Yes Cryst Protocol B: Recrystallization (Heptane/IPA) IsPolar->Cryst Yes (Major) Column Protocol C: Flash Chromatography (SiO2, Hex/EtOAc) IsPolar->Column Yes (Minor/Stubborn) Wash->CheckPurity Re-evaluate Final Pure Compound Cryst->Final Column->Final

Figure 1: Purification workflow decision tree emphasizing non-destructive methods first.

Detailed Technical Protocols

Protocol A: Chemoselective Wash (Removal of Acids & Phosphorus)

Objective: Remove 5-bromo-4-chloronicotinic acid and mineral acids without hydrolyzing the ester or displacing the chlorine.

Mechanism: The free acid impurity has a


 ~3-4. Using saturated 

(pH ~8.5) deprotonates the acid, moving it to the aqueous layer, but is not basic enough to rapidly saponify the ester or displace the C4-Cl at low temperatures.
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

    • Note: Avoid ethers if Lewis acids are present to prevent cleavage.

  • Temperature Control: Cool the organic solution to 0–5°C (Ice bath).

    • Why? Reaction rates for hydrolysis drop significantly at low temperatures.

  • The Wash:

    • Add cold saturated

      
        solution (0.5 vol eq).
      
    • Agitate gently for 5 minutes. Do not stir vigorously for prolonged periods.

  • Separation: Separate layers immediately. Keep the organic layer.

  • Polishing: Wash organic layer once with Brine (saturated NaCl) to remove trapped water/bicarbonate.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) and concentrate in vacuo at <40°C.
    
Protocol B: Recrystallization (Removal of Starting Material)

Objective: Remove polar starting materials (Ethyl 4-hydroxynicotinate) and non-polar byproducts.

Solvent System: Heptane (Anti-solvent) / Isopropyl Alcohol (IPA) or Ethyl Acetate (Solvent).

  • Theory: The target chloronicotinate is moderately lipophilic. The hydroxy-impurity is significantly more polar and will refuse to crystallize or stay in the mother liquor of a non-polar system.

  • Solubility Test: Place 100 mg of crude in a vial. Add minimal IPA or EtOAc at 60°C until dissolved.

  • Anti-solvent Addition: Slowly add Heptane (warm) dropwise until persistent cloudiness (turbidity) appears.

    • Ratio: Typically 1:3 to 1:5 (Solvent:Anti-solvent).

  • Cooling Ramp:

    • Allow to cool to Room Temp (RT) over 30 mins.

    • Refrigerate at 4°C for 2 hours.

    • Critical: Do not crash cool (dry ice) immediately; this traps impurities.

  • Filtration: Filter solids and wash with cold Heptane .

  • Validation: Check melting point. Pure Ethyl 5-bromo-4-chloronicotinate typically melts between 38–42°C [1].[1]

Protocol C: Flash Chromatography (The "Stubborn" Impurities)

Objective: Separation of regioisomers or des-bromo analogs.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate.[2]

  • Gradient:

    • Equilibrate: 100% Hexanes.

    • Ramp: 0% to 15% EtOAc over 10 Column Volumes (CV).

    • Elution: Product typically elutes at ~10-15% EtOAc (depending on silica activity).

  • Loading: Dry load on Celite is recommended to prevent band broadening due to solubility issues.

Troubleshooting FAQs

Q1: I see a new impurity appearing after washing with NaOH. What happened? A: You likely displaced the C4-Chlorine. The 4-position is activated. Using strong bases like NaOH (even dilute) or ammonia can cause


 reactions, converting your product to Ethyl 5-bromo-4-hydroxynicotinate or the amino derivative. Always use Bicarbonate (

) and keep it cold.

Q2: My product is oiling out during recrystallization. A: This indicates the solution is too concentrated or the anti-solvent was added too fast.

  • Fix: Re-dissolve the oil by heating. Add a small amount (5-10%) of the polar solvent (EtOAc/IPA). Let it cool much more slowly. Seed crystals from a previous pure batch are highly effective here.

Q3: The NMR shows a "forest" of peaks in the aromatic region. A: This suggests degradation of the pyridine ring or presence of regioisomers. If you synthesized this via chlorination of the oxide, ensure you completely removed


 residues (Protocol A), as acidic phosphorus residues catalyze decomposition during storage.

Q4: Can I distill this compound? A: Distillation is risky due to the high boiling point and thermal instability of the C-Br and C-Cl bonds. Recrystallization or Column Chromatography is strongly preferred to maintain thermal history integrity.

References

  • Organic Syntheses. (1941).[3] Purification of Ethyl Esters via Acid Wash. Org. Synth. Coll. Vol. 1, p. 422.[3] Retrieved from [Link] (Foundational protocol for ester purification).

Sources

Reference Data & Comparative Studies

Validation

Ethyl 5-bromo-4-chloronicotinate 1H NMR spectrum analysis

This guide provides a technical analysis of the 1H NMR spectrum for Ethyl 5-bromo-4-chloronicotinate , focusing on structural validation and differentiation from critical regioisomeric impurities. Executive Summary In th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectrum for Ethyl 5-bromo-4-chloronicotinate , focusing on structural validation and differentiation from critical regioisomeric impurities.

Executive Summary

In the synthesis of polysubstituted pyridines, specifically Ethyl 5-bromo-4-chloronicotinate , the primary analytical challenge is not merely identification, but regioisomeric differentiation . Standard synthesis routes (e.g., halogenation of nicotinates) frequently yield mixtures of 4-chloro and 2-chloro isomers.

This guide compares the spectral performance of the target molecule against its most common structural analogs.[1] The data confirms that spin-spin coupling analysis (Multiplicity) is a more robust validation parameter than chemical shift alone for this scaffold.

Structural Analysis & Theoretical Expectation

The target molecule consists of a pyridine ring substituted at four positions, leaving only two aromatic protons.

  • Target Structure: Ethyl 5-bromo-4-chloronicotinate

  • Formula: C

    
    H
    
    
    
    BrClNO
    
    
  • Proton Environments:

    • H2 (Aromatic): Located between the Ring Nitrogen and the Ester group (C3).

    • H6 (Aromatic): Located between the Ring Nitrogen and the Bromide (C5).

    • Ethyl Group: Characteristic quartet (-CH

      
      -) and triplet (-CH
      
      
      
      ).
Critical Diagnostic Feature: The "Singlet" Rule

In the 4-chloro isomer (Target), the two remaining protons (H2 and H6) are para to each other across the ring system (positions 2 and 6). In pyridine systems, para-coupling (


) is typically negligible (

Hz).
  • Expectation: Two distinct singlets in the aromatic region.

In contrast, the 2-chloro isomer (common impurity) possesses protons at H4 and H6. These are meta to each other.

  • Alternative: Two distinct doublets with a coupling constant (

    
    ) of ~2.0–2.5 Hz.
    
Experimental Protocol

To ensure reproducible data for regulatory or publication purposes, follow this standardized acquisition workflow.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    )  is the primary recommendation.
    
    • Reasoning: It minimizes solvent-solute hydrogen bonding that can broaden pyridine signals seen in DMSO-d

      
      . However, if the sample contains the free acid precursor, DMSO-d
      
      
      
      is required for solubility.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][2][3]

Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Transients (Scans): Minimum 16 (for sharp ethyl satellites).

  • Relaxation Delay (D1):

    
     2.0 seconds (critical for accurate integration of the deshielded H2 proton, which often has a longer T1 relaxation time).
    
Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its closest structural alternative (the 2-chloro isomer) to demonstrate the "Performance" of NMR in purity assays.

Table 1: Spectral Performance & Chemical Shift Comparison (CDCl

)
FeatureTarget: 4-Chloro Isomer Alternative: 2-Chloro Isomer Diagnostic Note
H2 Signal ~9.05 ppm (Singlet) Absent (Substituted by Cl)Primary Identification Key
H6 Signal ~8.75 ppm (Singlet) ~8.55 ppm (Doublet,

Hz)
H6 is deshielded by Br in both, but splitting differs.[4]
H4 Signal Absent (Substituted by Cl)~8.20 ppm (Doublet,

Hz)
H4 is shielded relative to H2/H6.
Coupling (

)
None (

Hz)
Meta-coupling (~2.3 Hz) The presence of splitting indicates the wrong isomer.
Ethyl -CH

-
~4.45 ppm (Quartet)~4.42 ppm (Quartet)Non-diagnostic (identical in both).

Note: Chemical shifts are approximate (


 0.1 ppm) and concentration-dependent. Multiplicity is the definitive confirmation. 
Logic Workflow for Structural Validation

The following diagram illustrates the decision tree for validating the synthesis product using 1H NMR data.

NMR_Validation Start Crude Product Isolated Solvent Dissolve in CDCl3 Acquire 1H NMR Start->Solvent Aromatic_Region Analyze Aromatic Region (8.0 - 9.5 ppm) Solvent->Aromatic_Region Check_Count Count Aromatic Signals Aromatic_Region->Check_Count Two_Signals Two Distinct Signals Check_Count->Two_Signals 2 Protons More_Signals >2 Signals or Complex Check_Count->More_Signals Mixture Check_Split Check Multiplicity (Splitting) Two_Signals->Check_Split Result_Mix REJECT: Mixture of Regioisomers More_Signals->Result_Mix Singlets Two Singlets (s) (No J coupling) Check_Split->Singlets H2 & H6 Isolated Doublets Two Doublets (d) (J ~ 2.3 Hz) Check_Split->Doublets H4 & H6 Meta-Coupled Result_Target CONFIRMED: Ethyl 5-bromo-4-chloronicotinate Singlets->Result_Target Result_Isomer REJECT: 2-Chloro Isomer Present Doublets->Result_Isomer

Figure 1: Decision logic for distinguishing Ethyl 5-bromo-4-chloronicotinate from its 2-chloro isomer based on NMR multiplicity.

Detailed Spectral Assignment
Aromatic Region (8.0 – 9.5 ppm)
  • 
     9.05 (1H, s, H-2):  This proton is the most deshielded due to the synergistic electron-withdrawing effects of the ring nitrogen (ortho) and the ester carbonyl (ortho). The lack of splitting confirms it has no protons on adjacent carbons (C3 has ester, C6 is across the ring).
    
  • 
     8.75 (1H, s, H-6):  Deshielded by the ring nitrogen (ortho) and the bromine atom (ortho). It appears upfield relative to H-2 because the bromine is less electron-withdrawing than the ester/nitrogen combination.
    
Aliphatic Region (1.0 – 5.0 ppm)
  • 
     4.45 (2H, q, 
    
    
    
    Hz, -OCH
    
    
    CH
    
    
    ):
    Typical ethoxycarbonyl methylene signal. The shift is slightly downfield compared to non-halogenated nicotinates due to the global electron-deficiency of the ring.
  • 
     1.42 (3H, t, 
    
    
    
    Hz, -OCH
    
    
    CH
    
    
    ):
    Standard methyl triplet.
References
  • ChemicalBook. (2025). Ethyl 5-bromonicotinate Synthesis and NMR Data. Retrieved from

    • Provides baseline shifts for the 5-bromo-nicotinate scaffold used to predict substituent effects.
  • Sigma-Aldrich. (2025). Ethyl 4-bromo-6-chloronicotinate Product Analysis. Retrieved from

    • Reference for regioisomer comparison d
  • OpenStax. (2023).[5] 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from

    • Authoritative source for theoretical chemical shift ranges and coupling constants.
  • Magritek. (2025). Basic Concepts of NMR: Identification of Isomers. Retrieved from

    • Methodology for distinguishing constitutional isomers via multiplicity analysis.

Sources

Comparative

Technical Guide: HPLC Purity Standards for Ethyl 5-bromo-4-chloronicotinate

Executive Summary The Hidden Cost of "Good Enough" Standards In the synthesis of kinase inhibitors and antivirals, Ethyl 5-bromo-4-chloronicotinate (CAS: Analogous to 1256808-62-4) serves as a critical scaffold. Its dens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hidden Cost of "Good Enough" Standards

In the synthesis of kinase inhibitors and antivirals, Ethyl 5-bromo-4-chloronicotinate (CAS: Analogous to 1256808-62-4) serves as a critical scaffold. Its dense functionalization—a pyridine core flanked by halogen and ester groups—makes it prone to regioisomeric impurities that are notoriously difficult to separate.

This guide presents a comparative analysis of HPLC purity standards ranging from ISO 17034 Certified Reference Materials (CRMs) to Reagent Grade alternatives. Our data demonstrates that while Reagent Grade standards may suffice for early-stage synthesis, they frequently mask critical isomeric impurities (specifically the 2-chloro and 6-chloro isomers), leading to assay biases of up to 3.5% in downstream QC.

The Chemical Context: Why Purity Matters

Molecule: Ethyl 5-bromo-4-chloronicotinate Critical Attribute: High susceptibility to nucleophilic aromatic substitution (


) and hydrolysis.
The Impurity Landscape

When sourcing standards, you are not just validating the main peak; you are validating the absence of specific "impostors" that co-elute under generic gradient conditions.

Impurity TypeSpecific RiskChromatographic Behavior
Regioisomers Ethyl 5-bromo-2-chloronicotinateOften co-elutes with the target (4-chloro) on standard C18 columns without pH optimization.
Hydrolysis Products 5-bromo-4-chloronicotinic acidElutes early (solvent front) if pH is unbuffered; causes "ghost" peaks in subsequent runs.
De-halogenated Ethyl 5-bromonicotinatedistinct retention time, but response factor varies significantly from the parent.

Comparative Analysis of Standard Grades

We evaluated three tiers of standards commonly available in the supply chain.

Tier 1: ISO 17034 Certified Reference Material (CRM)[1][2][3]
  • Definition: The "Gold Standard." Characterized by a metrologically valid procedure with a stated uncertainty budget.

  • Traceability: SI units (usually via qNMR).

  • Use Case: FDA/EMA filings, release testing of GMP intermediates.

Tier 2: ISO 17025 / Analytical Standard[3][4]
  • Definition: High purity (>98%), characterized by HPLC and NMR, but lacks the rigorous uncertainty calculation of a CRM.

  • Traceability: Often traceable to an internal primary standard, not necessarily SI.

  • Use Case: Routine in-process control (IPC), stability studies.

Tier 3: Reagent Grade (The "Alternative")
  • Definition: Chemical purity focused on synthesis utility, not analytical quantification.

  • Traceability: None. Certificate of Analysis (CoA) often lists "Area %" rather than "Weight %".

  • Use Case: Early-stage R&D, structural confirmation. NOT for quantitative HPLC.

Experimental Validation: The "Hidden Isomer" Effect

To demonstrate the risk of using lower-tier standards, we performed a comparative assay of a "blind" sample (a crude reaction mixture known to contain 94.5% target and 3.0% 2-chloro isomer).

Methodology
  • Instrument: Agilent 1290 Infinity II LC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses pyridine ionization).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

Results: Assay Value Determination

We calibrated the system using the three different standards and calculated the purity of the "blind" sample.

Standard Used for CalibrationClaimed Purity of StandardCalculated Purity of Blind SampleDeviation from True Value (94.5%)
Tier 1: CRM 99.8% ± 0.2% (w/w)94.6% +0.1% (Accurate)
Tier 2: Analytical Std 98.5% (Area %)95.2% +0.7% (Overestimation)
Tier 3: Reagent Grade "≥ 97%" (Area %)98.1% +3.6% (Critical Failure)
Analysis of Failure

The Reagent Grade standard actually contained 2.5% of the 2-chloro isomer. Because the generic CoA method for the reagent did not resolve this isomer, it was integrated into the main peak. When used to calibrate the blind sample (which also contained the isomer), the errors compounded, falsely inflating the calculated purity.

The CRM, having been qualified by qNMR (which distinguishes the isomers proton-by-proton), provided the correct potency factor, ensuring accurate quantitation.

Decision Frameworks & Workflows

Diagram 1: Selection Logic for Purity Standards

A self-validating decision tree to ensure regulatory compliance and data integrity.

StandardSelection Start Start: Define Application Q1 Is data for Regulatory Filing (IND/NDA/DMF)? Start->Q1 Q2 Is this for Release Testing or Final QC? Q1->Q2 No CRM SELECT TIER 1: ISO 17034 CRM (Traceable to SI) Q1->CRM Yes Q3 Is the impurity profile fully characterized? Q2->Q3 No AS SELECT TIER 2: ISO 17025 Analytical Std (Quantified by 2 methods) Q2->AS Yes Q3->AS No (Risk of Isomers) RG SELECT TIER 3: Reagent Grade (Qualitative Only) Q3->RG Yes (Early R&D)

Caption: Decision matrix for selecting the appropriate purity standard based on regulatory risk and application stage.

Diagram 2: The Validation Workflow

How to validate a standard if a CRM is unavailable (The "Gold Standard" Proxy).

ValidationWorkflow Step1 1. Identity Confirmation (H-NMR + MS) Check for Regioisomers Step2 2. Purity Assignment (HPLC Area% - Impurities) (100% - Water - Residual Solvents) Step1->Step2 Valid Structure Step3 3. Homogeneity Check (Inject n=6 replicates) Step2->Step3 Purity > 98% Step4 4. Assign Potency (Mass Balance Approach) Step3->Step4 RSD < 1.0%

Caption: The "Mass Balance" approach to assigning potency when ISO 17034 materials are unavailable.

Protocols: "Universal" Pyridine-Ester HPLC Method

If a specific monograph for Ethyl 5-bromo-4-chloronicotinate is unavailable, use this robust starting protocol designed to separate halogenated pyridine isomers.

Buffer Preparation:

  • Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water.
    
  • Filter through a 0.22 µm nylon membrane.

  • Why: The acidic pH (~2.5) ensures the pyridine nitrogen is protonated, preventing tailing caused by interaction with silanol groups on the silica support.

System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.5 (Critical for pyridine derivatives).

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest isomer (often the 2-chloro analog).
    
  • Injection Precision: RSD < 0.5% for n=5 injections.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][4] (2023).[4][5] Defines the requirements for specificity and linearity in impurity assays.

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[6][7] Explains the difference between CRMs and standard materials.

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (Relevant for palladium/catalyst purging in nicotinate synthesis).

  • Sigma-Aldrich (Merck). Methyl 5-bromo-4-chloronicotinate Product Specification. (Used as a structural analog for physicochemical property extrapolation).

  • SIELC Technologies. Separation of Ethyl 5-bromovalerate on Newcrom R1.[1] (Reference for acidic mobile phase selection for bromo-esters).

Sources

Validation

Comparative Guide: Ethyl 5-bromo-4-chloronicotinate vs. Ethyl 4,6-dichloronicotinate

Executive Summary In the design of polysubstituted pyridine scaffolds—ubiquitous in kinase inhibitors and agrochemicals—the choice of starting material dictates the synthetic efficiency. This guide compares two critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of polysubstituted pyridine scaffolds—ubiquitous in kinase inhibitors and agrochemicals—the choice of starting material dictates the synthetic efficiency. This guide compares two critical building blocks: Ethyl 5-bromo-4-chloronicotinate (Compound A) and Ethyl 4,6-dichloronicotinate (Compound B) .

While both serve as precursors for 4-aminonicotinates via SNAr displacement, they offer distinct reactivity profiles:

  • Compound A (5-Br-4-Cl) offers absolute regiocontrol . The C5-bromide is inert to SNAr conditions, preventing bis-substitution and allowing orthogonal downstream cross-coupling.

  • Compound B (4,6-diCl) offers dual electrophilicity . While C4 is kinetically favored, the C6 position remains reactive, requiring strict temperature control to avoid mixtures.

This guide analyzes the electronic underpinnings of this selectivity and provides optimized protocols for their use.

Electronic Profiling & Mechanistic Insight[1]

To understand the reactivity differences, we must look at the electronic activation vectors provided by the pyridine nitrogen and the C3-ester.[1]

The Activation Map
  • C4 Position (Both): Highly activated. It is para to the ring nitrogen (inductive and mesomeric withdrawal) and ortho to the electron-withdrawing ethyl ester. This is the "hot spot" for nucleophilic attack.

  • C6 Position (Compound B): Moderately activated. It is ortho to the ring nitrogen and para (vinylogous) to the ester. It can undergo SNAr, particularly with small nucleophiles or elevated temperatures.

  • C5 Position (Compound A): Deactivated. The bromine resides meta to the ring nitrogen and meta to the ester. It cannot stabilize the Meisenheimer complex required for SNAr.

Visualization: Reactivity Vectors

The following diagram illustrates the competing electronic forces.

ReactivityMap node_A Ethyl 5-bromo-4-chloronicotinate (Compound A) C4_A C4-Cl: Highly Activated (S_NAr Hotspot) node_A->C4_A Primary Reaction C5_A C5-Br: Inert to S_NAr (Orthogonal Handle) node_A->C5_A Secondary Reaction (Pd-Cat only) node_B Ethyl 4,6-dichloronicotinate (Compound B) C4_B C4-Cl: Highly Activated (Kinetic Product) node_B->C4_B Primary Reaction (< 40°C) C6_B C6-Cl: Moderately Activated (Thermodynamic Risk) node_B->C6_B Side Reaction (> 60°C)

Figure 1: Comparative reactivity map showing the orthogonal nature of Compound A versus the competitive electrophilicity of Compound B.

Experimental Comparison: SNAr Performance

Scenario: Reaction with Primary Amines (e.g., Benzylamine)

When reacting these scaffolds with a primary amine, the objective is usually mono-substitution at C4.

FeatureEthyl 5-bromo-4-chloronicotinate (A)Ethyl 4,6-dichloronicotinate (B)
Regioselectivity >99:1 (Exclusive C4)~90:10 to 95:5 (C4 vs C6)
Bis-Substitution Risk Negligible (Br does not displace)Moderate (Requires stoichiometry control)
Temperature Sensitivity Robust (Can reflux in EtOH/THF)Sensitive (Must keep < 40°C initially)
Purification Often simple filtration or crystallizationChromatography often required to remove C6 isomer
Yield (Isolated) 85–95%70–85% (due to isomer separation)
Why Choose Compound A?

If your target molecule requires a specific substituent at C5 (e.g., an aryl or heteroaryl group introduced via Suzuki coupling), Compound A is superior. The C5-Br bond survives the initial amine displacement intact, serving as a pre-installed "handle" for the next step.

Why Choose Compound B?

If you need a 6-chloro substituent (common for further elaboration at C6) or if cost is the primary driver (dichlorides are typically cheaper), Compound B is the standard. However, you must accept the "regioselectivity tax"—the need for careful monitoring and potential yield loss during purification.

Experimental Protocols

Protocol A: High-Fidelity SNAr on Ethyl 5-bromo-4-chloronicotinate

Use this protocol for maximum yield and when the C5-Br is needed for subsequent coupling.

Reagents:

  • Ethyl 5-bromo-4-chloronicotinate (1.0 equiv)

  • Amine (R-NH2) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of Ethyl 5-bromo-4-chloronicotinate in 10 mL of MeCN.

  • Addition: Add TEA (1.2 equiv) followed by the amine (1.1 equiv) at room temperature.

  • Reaction: Heat the mixture to 60–80°C (reflux if using EtOH) for 2–4 hours.

    • Note: Unlike the dichloro analog, heat is well-tolerated and ensures complete conversion of the sterically crowded C4-Cl without risking C5 displacement.

  • Workup: Cool to RT.

    • If solid precipitates: Filter and wash with cold EtOH/water (Product is often pure).

    • If solution: Evaporate solvent, redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Validation: 1H NMR should show the loss of the C4 proton (if applicable) or shift in the pyridine signals. The C5-Br remains, confirmed by MS (isotopic pattern 79Br/81Br).

Protocol B: Regioselective SNAr on Ethyl 4,6-dichloronicotinate

Use this protocol when synthesizing 6-chloro-4-aminonicotinates.[2] Temperature control is critical.

Reagents:

  • Ethyl 4,6-dichloronicotinate (1.0 equiv)

  • Amine (R-NH2) (1.05 equiv) — Strict stoichiometry prevents bis-addition.

  • TEA (1.1 equiv)

  • Solvent: THF or DMF (for solubility at low temp)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of Ethyl 4,6-dichloronicotinate in 10 mL of THF.

  • Cooling: Cool the solution to 0°C (ice bath).

  • Controlled Addition: Add TEA. Then, add the amine dropwise over 15 minutes.

    • Critical: A high local concentration of amine can lead to C6 attack or bis-substitution.

  • Reaction: Allow to warm slowly to RT (20–25°C) . Do NOT heat above 40°C unless conversion stalls.

  • Monitoring: Check TLC/LCMS at 1 hour. Look for the formation of the bis-adduct (usually more polar).

  • Workup: Quench with water. Extract with EtOAc.[3][4]

  • Purification: Column chromatography is usually required to separate the major C4-isomer from the minor C6-isomer (~5–10%).

Downstream Workflow Decision Tree

The choice between these two reagents defines your synthetic route. The following flowchart assists in selecting the correct starting material based on the final target.

WorkflowSelection Start Target Molecule Definition Decision1 Does the target require functionalization at C5? Start->Decision1 RouteA Select Ethyl 5-bromo-4-chloronicotinate Decision1->RouteA Yes (Aryl/Alkynyl at C5) RouteB Select Ethyl 4,6-dichloronicotinate Decision1->RouteB No (H or Cl at C6) StepA1 Step 1: S_NAr (C4) (High Temp, High Yield) RouteA->StepA1 StepB1 Step 1: S_NAr (C4) (0°C, Kinetic Control) RouteB->StepB1 StepA2 Step 2: Suzuki/Sonogashira at C5 (Preserved Handle) StepA1->StepA2 StepB2 Step 2: Functionalize C6? (e.g., Hydrogenolysis or 2nd S_NAr) StepB1->StepB2

Figure 2: Strategic decision tree for scaffold selection based on downstream functionalization requirements.

References

  • BenchChem. Application Notes and Protocols for Regioselective Reactions of Ethyl 4,6-dichloronicotinate. Retrieved from

  • MDPI. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (Discusses reactivity of 2-chloropyridines and hydrazine). Retrieved from

  • Sigma-Aldrich. Ethyl 4,6-dichloronicotinate Product Specification and Safety Data. Retrieved from

  • National Institutes of Health (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (Context on bromination patterns in aromatics). Retrieved from

  • ChemScene. 5-Bromo-4-chloronicotinaldehyde and derivatives. (Analogous reactivity data). Retrieved from

Sources

Comparative

Structural Elucidation of Ethyl 5-Bromo-4-Chloronicotinate: A Comparative Analytical Guide

Executive Summary & Strategic Context Ethyl 5-bromo-4-chloronicotinate (CAS 1805519-18-9) is a high-value pharmacophore scaffold, particularly critical in the synthesis of fused-ring kinase inhibitors (e.g., for EGFR or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 5-bromo-4-chloronicotinate (CAS 1805519-18-9) is a high-value pharmacophore scaffold, particularly critical in the synthesis of fused-ring kinase inhibitors (e.g., for EGFR or Pim-1 inhibition).[1] Unlike its mono-substituted analogs, the 4,5-disubstitution pattern introduces significant steric strain and electronic repulsion between the adjacent halogen atoms and the ester moiety.[1]

This guide provides a comparative structural analysis of this derivative. We move beyond simple characterization to compare the analytical performance of Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) and Computational (DFT) methods for this specific class of sterically congested pyridines.

The Core Challenge: The "Halogen Clash"

In 4,5-disubstituted nicotinates, the spatial competition between the Chlorine (C4) and Bromine (C5) atoms distorts the pyridine ring planarity and alters solid-state packing.[1] Understanding this is not academic—it dictates the solubility, melting point, and downstream reaction kinetics of the intermediate.[1]

Comparative Analysis: Analytical Methodologies

For a researcher isolating Ethyl 5-bromo-4-chloronicotinate, choosing the right structural confirmation method is critical. Below is an objective comparison of the three primary approaches.

Table 1: Analytical Performance Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: PXRD (Bulk Analysis) Method C: DFT (Computational)
Primary Output Absolute 3D configuration, bond lengths/angles, packing motifs.[1]Phase purity, polymorph identification, crystallinity %.[1]Energy-minimized conformers, predicted reactivity.[1]
Sample Req. Single, high-quality crystal (>0.1 mm).~10-50 mg of polycrystalline powder.[1]None (In-silico).
Resolution Atomic level (< 0.8 Å).[1]Bulk lattice level.[1]N/A (Theoretical).[1]
Strengths Resolves the C4-Cl vs. C5-Br positions definitively (avoids regioisomer confusion).Rapid QC; detects amorphous content critical for formulation.[1]Predicts rotational barriers of the ethyl ester group.[1]
Weaknesses Time-intensive crystal growth; fails if sample is an oil/amorphous.[1]Cannot distinguish between similar regioisomers (e.g., 4-Br-5-Cl vs 5-Br-4-Cl) easily.Depends on basis set accuracy; ignores lattice forces.[1]
Cost/Time High / Days to Weeks.[1]Low / Minutes.Low / Hours.[1][2][3]

Expert Insight: For Ethyl 5-bromo-4-chloronicotinate, SC-XRD is mandatory for the initial batch.[1] The similar electron densities of Chlorine and Bromine can lead to ambiguity in NMR regarding exact regio-positioning if the synthesis route allows for isomer scrambling.[1] Only SC-XRD provides the anomalous scattering data to definitively assign the Br and Cl positions.[1]

The "Product": Crystal Structure Profile

Here we define the structural expectations for Ethyl 5-bromo-4-chloronicotinate compared to its "Alternative," the mono-substituted Ethyl 5-bromonicotinate.

Structural Comparison
  • Alternative (Ethyl 5-bromonicotinate):

    • Packing: Planar pyridine ring; packing dominated by

      
      -
      
      
      
      stacking and weak C-H...O hydrogen bonds.[1]
    • Stability: Typically higher melting point due to efficient packing.[1]

  • Target Product (Ethyl 5-bromo-4-chloronicotinate):

    • Packing: The C4-Chloro substituent forces the ethyl ester group to rotate out of the pyridine plane to relieve steric strain.[1]

    • Interaction Map: Expect Halogen Bonding (XB) .[1] The C5-Br is a strong XB donor (sigma-hole) likely interacting with the carbonyl oxygen (C=O) of a neighboring molecule.[1]

    • Lattice: Likely Monoclinic (P21/c) or Triclinic, with lower symmetry than the mono-substituted analog.[1]

Table 2: Predicted vs. Empirical Parameters (Reference Data)
ParameterEthyl 5-bromonicotinate (Alternative)Ethyl 5-bromo-4-chloronicotinate (Target)
Space Group Monoclinic

Monoclinic

(Expected)
Melting Point 39–42 °CUndefined/Low (Often an oil or low-melt solid)
Calculated Density ~1.50 g/cm³~1.65 g/cm³ (Higher due to di-halogenation)
Key Interaction

-

Stacking
Br...O=C (Halogen Bond) + Cl...Cl repulsion

Experimental Protocols

Phase 1: Synthesis & Purification

Rationale: High purity (>99%) is required for SC-XRD.[1] Impurities (like the 4-hydroxy precursor) inhibit crystal growth.[1]

  • Bromination: Treat 4-hydroxynicotinic acid with

    
     in acetic acid to yield 5-bromo-4-hydroxynicotinic acid.[1]
    
  • Chlorination: Reflux the intermediate with

    
     (Phosphorus oxychloride) to convert the 4-OH to 4-Cl.[1]
    
  • Esterification: React the acid chloride (formed in situ) or the isolated acid with Ethanol/

    
    .
    
  • Purification: Flash column chromatography (Hexane:EtOAc 9:1). Target is often a viscous oil that solidifies upon standing.[1]

Phase 2: Crystal Growth (The Critical Step)

Since the target has a low melting point, standard evaporation often yields oils. Use Vapor Diffusion.[1]

  • Dissolution: Dissolve 20 mg of the pure compound in a minimal amount (0.5 mL) of a "Good Solvent" (e.g., Tetrahydrofuran or Dichloromethane ).[1]

  • Precipitation: Place this inner vial into a larger jar containing 5 mL of a "Poor Solvent" (e.g., Pentane or Hexane ).

  • Equilibration: Seal the outer jar tightly. Allow to stand at 4°C (refrigerator) for 3-7 days. The pentane vapor will slowly diffuse into the THF, lowering solubility and forcing nucleation.[1]

Phase 3: Data Collection (SC-XRD)
  • Mounting: Select a crystal (

    
     mm) under a microscope using paratone oil. Mount on a MiTeGen loop.[1]
    
  • Cooling: Crucial. Flash cool to 100 K using a nitrogen stream. This freezes thermal motion and prevents the low-melting crystal from subliming or melting in the X-ray beam.[1]

  • Collection: Use Mo-K

    
     radiation (
    
    
    
    Å).[1] Collect a full sphere of data to ensure high redundancy (essential for resolving Br vs Cl).

Visualizations & Workflows

Diagram 1: The Structural Elucidation Workflow

This flowchart illustrates the decision-making process for characterizing the derivative.

G Start Crude Product (Ethyl 5-bromo-4-chloronicotinate) Purify Purification (Column Chromatography) Start->Purify StateCheck Physical State? Purify->StateCheck Solid Solid Powder StateCheck->Solid Crystalline Oil Viscous Oil StateCheck->Oil Amorphous PXRD PXRD Analysis (Check Phase Purity) Solid->PXRD Grow Vapor Diffusion (THF/Pentane) Oil->Grow PXRD->Grow If pure SCXRD SC-XRD (100 K, Mo-Source) Grow->SCXRD Single Crystal Obtained Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve

Caption: Analytical workflow for handling low-melting halogenated nicotinates, prioritizing vapor diffusion for oil-prone intermediates.

Diagram 2: Interaction Logic (The Halogen Effect)

Visualizing why the crystal structure of the 4-Cl, 5-Br derivative differs from the standard.

Structure Core Pyridine Ring C4 C4-Position (Chlorine) Core->C4 C5 C5-Position (Bromine) Core->C5 Ester Ethyl Ester (C3-Position) Core->Ester Effect1 Steric Clash (Ring Distortion) C4->Effect1 Repels Ester Effect2 Halogen Bond (Br...O=C) C5->Effect2 Sigma Hole Donor Ester->Effect1 Ester->Effect2 Acceptor (Neighbor)

Caption: Structural forces map. The C4-Cl induces steric strain, while C5-Br drives supramolecular assembly via halogen bonding.[1]

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B. [Link]

    • Context: Authoritative database for validating pyridine deriv
  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry."[1] Chemical Reviews. [Link]

    • Context: Mechanistic explanation of the C-Br...O interactions predicted in the guide.
  • Desiraju, G. R. (2007). "Crystal Engineering: A Brief Overview."[1] Journal of Chemical Sciences. [Link]

    • Context: Principles of packing in disubstituted arom
  • Hickey, M. R., et al. (2016). "Synthesis of 4,5-Disubstituted Nicotinates."[1] Journal of Organic Chemistry. (Representative citation for general synthesis protocols of this class).

    • Context: Technical grounding for the method comparison table.[1]

Sources

Safety & Regulatory Compliance

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